N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethyl-4-isoxazolecarboxamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethyl-4-isoxazolecarboxamide is a complex organic compound that features a benzodioxin ring fused with an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethyl-4-isoxazolecarboxamide typically involves the following steps:
Formation of the Benzodioxin Ring: The initial step involves the synthesis of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved by the cyclization of catechol derivatives with appropriate reagents.
Formation of the Isoxazole Ring: The isoxazole ring is synthesized separately through the reaction of hydroxylamine with β-diketones or α,β-unsaturated carbonyl compounds.
Coupling Reaction: The final step involves coupling the benzodioxin and isoxazole rings through an amide bond formation. This is typically achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethyl-4-isoxazolecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzodioxin and isoxazole rings.
Reduction: Reduced forms of the isoxazole ring.
Substitution: Substituted derivatives at the isoxazole ring.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethyl-4-isoxazolecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial and enzyme inhibitor.
Biological Research: It is used to investigate the inhibition of specific enzymes and pathways in biological systems.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts in industrial processes.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of an isoxazole ring.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Contains a bromine atom and a sulfonamide group.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethyl-4-isoxazolecarboxamide is unique due to its combination of a benzodioxin ring and an isoxazole ring, which imparts distinct chemical and biological properties not found in similar compounds .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-8-13(9(2)20-16-8)14(17)15-10-3-4-11-12(7-10)19-6-5-18-11/h3-4,7H,5-6H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBGBOHVPWOSED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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